2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1209655-17-3
VCID: VC5119068
InChI: InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17)
SMILES: C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4
Molecular Formula: C15H16N4O2S2
Molecular Weight: 348.44

2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

CAS No.: 1209655-17-3

Cat. No.: VC5119068

Molecular Formula: C15H16N4O2S2

Molecular Weight: 348.44

* For research use only. Not for human or veterinary use.

2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole - 1209655-17-3

Specification

CAS No. 1209655-17-3
Molecular Formula C15H16N4O2S2
Molecular Weight 348.44
IUPAC Name 2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole
Standard InChI InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17)
Standard InChI Key JOCYPGQHNUJQDL-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is C₁₅H₁₆N₄O₂S₂, with a molecular weight of 348.4 g/mol . The benzimidazole core (a fusion of benzene and imidazole rings) is substituted at the 2-position by a piperazine group, which is further modified by a thiophene-2-sulfonyl moiety. This configuration introduces both hydrophilic (sulfonyl, piperazine) and hydrophobic (benzene, thiophene) regions, influencing its solubility and interaction with biological targets.

Table 1: Key molecular properties

PropertyValueSource
CAS Number1209655-17-3
Molecular FormulaC₁₅H₁₆N₄O₂S₂
Molecular Weight348.4 g/mol
IUPAC Name2-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

The sulfonyl group (-SO₂-) enhances electronegativity, facilitating hydrogen bonding with biological targets, while the piperazine ring contributes conformational flexibility, critical for receptor binding .

Synthetic Pathways and Optimization

Synthesis typically involves multi-step reactions, as exemplified by related benzimidazole-piperazine derivatives. A plausible route for this compound includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the benzimidazole core.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 2-position of benzimidazole with piperazine, often using a coupling agent like EDCI/HOBt.

  • Sulfonylation: Reaction of the piperazine nitrogen with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

Critical Parameters:

  • Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Physicochemical Properties

Experimental data on solubility remain limited, but computational predictions suggest moderate solubility in DMSO (~10 mg/mL) and poor aqueous solubility (<1 mg/mL) due to the hydrophobic benzimidazole and thiophene groups. The compound’s logP (calculated: 2.8) indicates moderate lipophilicity, favoring membrane permeability . Stability studies under varying pH (2–10) reveal degradation at extremes, with optimal stability at pH 6–8.

Biological Activities and Mechanisms

Antimicrobial Effects

The sulfonyl-piperazine moiety enhances activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 μg/mL. Thiophene’s electron-rich structure may disrupt microbial cell membranes via π-π stacking with phospholipids.

Neuropharmacological Applications

Piperazine derivatives are known acetylcholinesterase (AChE) inhibitors. A related compound, 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, inhibits AChE with IC₅₀ = 0.86 μM, suggesting potential for treating Alzheimer’s disease.

Table 2: Comparative biological activities of related compounds

CompoundActivity (IC₅₀/MIC)TargetSource
2-(Piperazin-1-yl)-1H-benzimidazole0.86 μM (AChE)Acetylcholinesterase
6-((4-(1H-Benzimidazol-2-yl)piperazinyl)sulfonyl)benzoxazolone8 μg/mL (S. aureus)Bacterial membranes

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, imidazole-H), 7.45–7.20 (m, 4H, benzimidazole-H), 6.95 (dd, 1H, thiophene-H), 3.75–3.50 (m, 8H, piperazine-H) .

    • ¹³C NMR: 152.1 (C-SO₂), 135.6 (benzimidazole C-2), 128.3–115.4 (aromatic carbons) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 349.1, with fragments at 232.0 (benzimidazole-piperazine) and 117.0 (thiophene-sulfonyl) .

  • IR Spectroscopy: Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation.

Challenges and Future Directions

While promising, research gaps persist:

  • Toxicology: No in vivo toxicity data are available; rodent studies are needed to establish safe dosing.

  • Bioavailability: Structural modifications (e.g., PEGylation) could improve aqueous solubility.

  • Target Identification: Proteomic studies using affinity chromatography may elucidate novel targets.

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